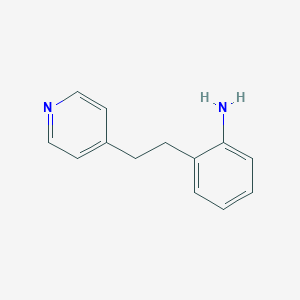

4-(2-Aminophenethyl)pyridine

Description

Contextual Significance of Phenethylpyridine and Aminophenethyl Scaffolds in Chemical Research

The foundational components of 4-(2-Aminophenethyl)pyridine, namely the phenethylpyridine and aminophenethyl scaffolds, hold a privileged position in the realm of chemical research. A scaffold, or molecular framework, is a core structure of a molecule that dictates its three-dimensional arrangement and, consequently, its biological activity. researchgate.net The strategic use of well-established scaffolds is a cornerstone of drug discovery and materials science. lifechemicals.com

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a particularly valuable scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its importance as a building block for clinically effective agents. rsc.org Pyridine derivatives are known to interact with a wide array of biological targets, and their physicochemical properties can be finely tuned through chemical modification. frontiersin.org

Similarly, the aminophenethyl scaffold is a versatile building block in organic synthesis. For instance, 4-aminophenethyl alcohol serves as a cost-effective starting material for the synthesis of complex molecules, including key intermediates for medical imaging agents. nih.gov The aminophenethyl group's utility is further demonstrated in its incorporation into polymers and its use in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The combination of these two influential scaffolds within one molecule underscores the potential of this compound.

Rationale for Comprehensive Research on this compound

The rationale for a focused investigation of this compound stems from the inherent potential of its hybrid structure. The convergence of the biologically active pyridine moiety and the synthetically versatile aminophenethyl group suggests several avenues for its application. The primary amino group offers a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.

Overview of Academic Research Domains for this compound

Academic research involving this compound is primarily concentrated in the fields of synthetic organic chemistry and materials science. In synthetic chemistry, it serves as a key building block for creating more complex molecules. Its utility has been demonstrated in the synthesis of heterocyclic derivatives, such as quinolines, which are investigated for their potential therapeutic activities. google.com For instance, it has been reacted with other compounds to produce novel molecules for screening against various biological targets. nih.gov

In the domain of materials science, the aminophenethyl-substituted bipyridine ligand, a close derivative, has been used to synthesize rhenium complexes. chemrxiv.org These complexes are studied for their potential application in the catalytic reduction of carbon dioxide, a critical area of research in addressing climate change. chemrxiv.org The ability of the amino group to be covalently tethered to electrode surfaces highlights the potential of this compound in the development of functional materials. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-4-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-13-4-2-1-3-12(13)6-5-11-7-9-15-10-8-11/h1-4,7-10H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFRLWMJMWEDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405798 | |

| Record name | 2-(2-pyridin-4-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105972-24-5 | |

| Record name | 2-[2-(4-Pyridinyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105972-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-pyridin-4-ylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(2-Aminophenethyl)pyridine and Related Precursors

The construction of the this compound scaffold can be achieved through various synthetic strategies, including reduction of nitro precursors, carbon-carbon bond-forming reactions, and cyclization methods.

Reduction-Based Approaches for Precursor Compounds (e.g., nitro-reduction)

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, such as 4-(2-nitrophenethyl)pyridine. This transformation is a crucial step in multi-step synthetic sequences.

The reduction of the nitro group to an amine can be accomplished using various reducing agents and catalytic systems. For instance, the reduction of a nitro group to an amine has been achieved in near quantitative yield using iron in acetic acid (Fe/AcOH). nih.gov Another method involves catalytic hydrogenation, where Raney-nickel is used as a catalyst in a methanol (B129727) solvent under hydrogen pressure. google.com In some cases, a combination of sodium borohydride (B1222165) and BF3-etherate can be employed for the reduction of a nitro group in the presence of other functional groups. environmentclearance.nic.in

A general procedure for the reduction of nitroarenes involves dissolving the nitro compound in a suitable solvent, such as an alcohol, and then adding a catalyst and a reducing agent. google.com For example, N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride can be reduced to 4-[2-(phenylethylamino)ethyl]aniline using a catalyst in an alcohol solvent. google.com

The Staudinger reduction offers an alternative pathway where a nitro-substituted precursor is first converted to an azide (B81097), which is then reduced to the amine. rsc.org For example, 2-nitrophenethyl alcohol can be converted to 2-nitrophenethyl azide, which is subsequently reduced to 2-nitrophenethylamine. rsc.org

The choice of reducing agent and reaction conditions is critical to ensure high yield and selectivity, especially when other reducible functional groups are present in the molecule.

| Method | Reducing Agent/Catalyst | Substrate Example | Product Example | Key Features | Reference |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Raney-Nickel, H₂ | N-(4-nitrophenylethyl)-2-phenylethylamine hydrochloride | (R)-2-(4-aminophenethyl amino)-1-phenylethanol | Effective for nitro group reduction in the presence of other functional groups. | google.com |

| Metal/Acid Reduction | Fe/AcOH | Nitro-substituted aniline (B41778) precursor | Aniline derivative | Near quantitative yield. | nih.gov |

| Hydride Reduction | NaBH₄, BF₃·THF | (R)-2-hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide | (R)-2-((4-nitrophenethyl)amino)-1-phenylethanol hydrochloride | Specific conditions for concurrent reductions. | environmentclearance.nic.in |

| Staudinger Reduction | PPh₃, H₂O (via azide) | 2-Nitrophenethyl azide | 2-Nitrophenethylamine | Two-step process involving an azide intermediate. | rsc.org |

Carbon-Carbon Coupling Reactions (e.g., Heck reaction, Wittig-Horner reaction)

Carbon-carbon coupling reactions are powerful tools for constructing the phenethylpyridine skeleton. The Heck reaction and the Wittig-Horner reaction are notable examples that have been employed for the synthesis of precursors and analogues of this compound.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. numberanalytics.com This reaction is valuable for forming the styrylpyridine core, which can be a precursor to the desired phenethylpyridine structure. nih.govacs.org The general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination to yield the product and regenerate the catalyst. numberanalytics.com For example, styrylpyridine structures can be constructed via a Heck reaction catalyzed by palladium acetate. nih.gov

The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is another key method for alkene synthesis, reacting a stabilized phosphorus ylide (phosphonate carbanion) with an aldehyde or ketone. organic-chemistry.orgnumberanalytics.com This reaction is known for producing alkenes with high E-selectivity. organic-chemistry.org The synthesis of styrylpyridine derivatives has been achieved using the Wittig-Horner reaction, starting from materials like (bromomethyl)-4-nitrobenzene and a pyridine (B92270) carbaldehyde. acs.org The reaction mechanism is similar to the standard Wittig reaction, proceeding through a betaine (B1666868) intermediate that eliminates to form the alkene. numberanalytics.com

Both reactions offer versatile approaches to building the carbon framework of this compound and its derivatives, with the choice of reaction often depending on the availability of starting materials and the desired stereochemistry of the product.

| Reaction | Key Reagents | Typical Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base | Aryl halide (e.g., 2-bromo-5-iodopyridine), Alkene (e.g., 4-vinylaniline) | Styrylpyridine | Forms C-C bond between an sp² carbon of a halide and an sp² carbon of an alkene. | nih.govacs.org |

| Wittig-Horner Reaction | Phosphonate ester, Strong base (e.g., NaH, BuLi) | Aldehyde (e.g., 2-chloropyridine-5-carbaldehyde), Phosphonate ylide | Styrylpyridine | Typically provides excellent E-selectivity for the resulting alkene. | acs.orgorganic-chemistry.org |

N-Heterocyclization Strategies from Aminoalcohols

N-heterocyclization of aminoalcohols provides a direct route to various nitrogen-containing heterocyclic compounds, including structures related to the pyridine core of this compound. acs.orgnuph.edu.ua These reactions often involve catalytic systems that promote intramolecular cyclization.

One strategy involves the oxidative cyclization of aminoalcohols. acs.org For instance, manganese pincer complexes have been utilized to catalyze the N-heterocyclization of aminoalcohols, leading to the synthesis of a range of heterocycles such as 1,2,3,4-tetrahydroquinolines and 3,4-dihydroquinolin-2(1H)-ones. acs.org This method has been successfully applied to pyridine-based substrates. acs.org

Iridium complexes have also been shown to be effective catalysts for the oxidative cyclization of aminoalcohols. acs.org For example, a [Cp*IrCl₂]₂/K₂CO₃ catalytic system can be used to synthesize indole (B1671886) derivatives from 2-aminophenethyl alcohols and 1,2,3,4-tetrahydroquinolines from 3-(2-aminophenyl)propanols. acs.org Ruthenium pincer complexes are also capable of catalyzing the coupling cyclization of γ-amino alcohols with secondary alcohols to produce pyridines. nuph.edu.ua

These cyclization strategies offer an efficient way to construct the heterocyclic core, often with good to excellent yields and under relatively mild conditions. The choice of catalyst is crucial for the selectivity and efficiency of the reaction.

Multicomponent Reaction Strategies for Analogous Structures

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient and atom-economical approach to synthesizing complex molecules, including analogues of this compound. preprints.orgfrontiersin.org

Several named MCRs are particularly relevant for the synthesis of pyridine and related heterocyclic structures. The Hantzsch dihydropyridine (B1217469) synthesis , for example, is a pseudo four-component reaction that can be used to create dihydropyridine derivatives. mdpi.commdpi.com The Doebner reaction is another classical MCR used for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com

More broadly, MCRs can be designed to produce a wide variety of heterocyclic frameworks. preprints.org For instance, a four-component reaction of benzaldehyde, malononitrile, hydrazine (B178648) hydrate, and ethyl acetoacetate (B1235776) can yield dihydropyrano[2,3-c]pyrazoles. preprints.org The Ugi and Passerini reactions are other powerful MCRs that lead to the formation of peptide-like structures and can be adapted for the synthesis of complex heterocyclic systems. beilstein-journals.org

The key advantage of MCRs lies in their ability to rapidly build molecular complexity from simple starting materials in a single synthetic operation, which is highly desirable in drug discovery and materials science. frontiersin.org

Derivatization Strategies of the this compound Core

The primary amine group of this compound is a key site for further functionalization, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities or material properties.

Amine Functionalization (e.g., amidation, alkylation, acylation)

The amine group of this compound can readily undergo a variety of chemical transformations, including amidation, alkylation, and acylation.

Amidation involves the reaction of the amine with a carboxylic acid or its derivative, such as an acid chloride, to form an amide bond. This reaction can be facilitated by a condensing agent. google.com For example, 4-[2-(phenylethylamino)ethyl]aniline can undergo a condensation reaction with an appropriate acid to form an amide. google.com Practical methods for the synthesis of primary amides from acid chlorides using ammonium (B1175870) chloride as the amine source have also been developed. researchgate.net

Alkylation introduces alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with an alkyl halide or by reductive amination. A process for the N-alkylation of aminopyridines using an alkylating agent in the presence of a heterogeneous catalyst has been reported. google.com Ethanol has been shown to be an effective reagent for the alkylation of pyridine. mdpi.com

Acylation is the process of introducing an acyl group onto the amine. This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or anhydride (B1165640). For instance, anilines can be acylated to form amides. nih.gov The regioselective monoacylation of a diamine can be achieved by incorporating a directing group like 4-(dimethylamino)pyridine (DMAP) within the molecule. acs.org

These derivatization strategies provide a versatile toolkit for modifying the structure and properties of the this compound core, enabling the exploration of structure-activity relationships.

| Reaction Type | Reagents | Functional Group Formed | Example Condition | Reference |

|---|---|---|---|---|

| Amidation | Carboxylic acid, Condensing agent (e.g., EDC.HCl) | Amide | Condensation of an aniline with an acid. | google.com |

| Alkylation | Alkyl halide or Alcohol, Catalyst | Substituted Amine | Reaction with an alkylation feed in the presence of a heterogeneous catalyst. | google.com |

| Acylation | Acyl chloride or Anhydride | Amide | Reaction of an aniline with an acylating agent. | nih.gov |

Pyridine Nitrogen Modifications

The nitrogen atom in the pyridine ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. Common transformations include N-alkylation, N-oxidation, and the formation of pyridinium (B92312) salts. These modifications can significantly alter the electronic properties and biological activity of the parent molecule.

For instance, the quaternization of the pyridine nitrogen with an alkyl halide introduces a permanent positive charge, forming a pyridinium salt. This transformation alters the compound's solubility and its ability to interact with biological targets. Another important modification is N-oxidation, typically achieved using reagents like hydrogen peroxide or a peroxy acid. The resulting pyridine-N-oxide can then serve as a versatile intermediate for further functionalization of the pyridine ring.

In related structures, such as pethidine analogues, the nature of the group attached to a nitrogen atom has been shown to be critical for biological activity. Studies have demonstrated that replacing a methyl group with a phenylethyl or a pyridylethyl group can enhance potency, with the 4-pyridyl isomer being particularly effective. unodc.org This highlights the importance of modifications at or involving the pyridine nitrogen in tuning the properties of related compounds.

Aromatic Ring Substitutions for Structural Diversification

The aminophenyl group of this compound offers a versatile platform for structural diversification through aromatic ring substitution. The primary amino group can be readily modified, or additional substituents can be introduced onto the aromatic ring to modulate the compound's physicochemical properties.

A common strategy involves the derivatization of the amino group. For example, the free amine, often obtained after the deprotection of a Boc-protected precursor using an acid like trifluoroacetic acid, can undergo acylation or sulfonylation. nih.gov Reaction with an acyl chloride or anhydride introduces an amide functionality, while reaction with a sulfonyl chloride yields a sulfonamide. A patent describes the mesylation of a related 4-aminophenethyl derivative using methanesulfonyl chloride in pyridine to afford the corresponding methanesulfonamide. google.com

Furthermore, the amino group directs electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. However, direct substitution reactions on the free amine can be complicated. Therefore, synthetic strategies often involve introducing the desired substituents onto the aromatic ring at an earlier stage, for example, starting from a substituted 4-nitrophenylethanol or 4-nitrobenzylbromide, followed by the reduction of the nitro group to an amine as a final step. chemrxiv.org The reduction of the nitro moiety is a common transformation that affords the key amino-substituted ligand. chemrxiv.org

Green Chemistry Principles in Synthetic Design and Optimization

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing sustainable and environmentally benign processes. Key aspects include the use of less hazardous reagents, atom-economical reactions, and the development of catalytic, reusable systems. nih.govacs.org

One significant improvement in synthetic design is the replacement of corrosive and environmentally harmful reagents. For example, moving away from a stannous chloride/hydrogen chloride reduction system avoids corrosive conditions. nih.gov Similarly, replacing hazardous reaction systems like sodium hydride in dimethylformamide (NaH/DMF) with safer alternatives like NaH in tetrahydrofuran (B95107) (THF) eliminates explosion hazards. nih.gov

The use of heterogeneous catalysts, such as platinum supported on niobium pentoxide (Pt/Nb2O5) or zeolite HBEA, represents another green approach. researchgate.net These catalysts can facilitate acceptorless dehydrogenative cyclization reactions, which are highly atom-economical as they produce only hydrogen gas as a byproduct. acs.orgresearchgate.net Such catalysts are often reusable, reducing waste and cost. acs.org Methodologies that utilize ultrasound irradiation or are performed in aqueous media or ionic liquids are also considered greener alternatives for the synthesis of related heterocyclic compounds. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, further enhances efficiency and reduces waste by minimizing intermediate isolation and purification steps. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields for Scalable Preparation

Optimizing reaction conditions is paramount for developing a synthetic route that is not only high-yielding but also robust and scalable for large-scale production. This involves a systematic investigation of parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry.

In the synthesis of indole derivatives from 2-aminophenethyl alcohols, a related transformation, reaction conditions have been carefully optimized. chemrxiv.orgchemrxiv.org For example, a study on the C3-alkylation of indoles demonstrated that changing the solvent from toluene (B28343) to xylenes (B1142099) and increasing the temperature from 110 °C to 140 °C significantly improved the isolated yield from 18% to 67%. chemrxiv.org

Table 1: Optimization of Indole C3-Alkylation Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 18 |

| 2 | Xylenes | 140 | 67 |

Data derived from studies on the alkylation of 4-bromoindole (B15604) with 2-pyridinemethanol. chemrxiv.org

Another example of optimization for scalability is an improved five-step synthesis of a triethylene glycol-substituted styrylpyridine starting from 4-aminophenethyl alcohol. nih.gov This route was designed to be free from chromatographic purification, which is a significant advantage for large-scale preparation. The key intermediate was prepared via a one-pot methylation/elimination reaction with a yield of over 90%. nih.gov The optimization process also identified that the amount of a key reactant influenced the formation of byproducts in a subsequent Heck reaction. nih.gov

Table 2: Optimization of Dehydrogenative N-Heterocyclization

| Entry | Catalyst Loading (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 1.2 | DMF | 120 | Low |

| 2 | 2.5 | 3 | DMF | 120 | 94 |

| 3 | 2.5 | 3 | Toluene | 120 | 61 |

| 4 | 7.5 | 9 | DMF | 120 | 93 (of alternative product) |

Data derived from studies on the cyclization of 3-(2-aminophenyl)propan-1-ol (B1584289) using a Manganese catalyst. acs.org

These examples underscore the importance of meticulous optimization of each reaction step to ensure high efficiency, minimize byproduct formation, and enable a smooth transition from laboratory-scale synthesis to large-scale industrial production.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Mass Spectrometry Applications for Molecular Structure Confirmation.nih.govgoogle.comuwo.cayanqisjiudian.com.cnchemrxiv.orgscience.govwhiterose.ac.uk

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the confirmation of molecular formulas.

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar molecules like "4-(2-Aminophenethyl)pyridine" without causing significant fragmentation. In synthetic chemistry, ESI-MS is routinely used to confirm the formation of target products. For instance, in the synthesis of various pyridine (B92270) and purine (B94841) derivatives, ESI-MS has been used to identify the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺, confirming the molecular weights of the synthesized compounds. nih.govnih.gov The product formation of certain aminophenethyl derivatives has also been confirmed by ESI-MS analysis. rug.nl

Table 1: ESI-MS Data for Related Compounds

| Compound | Ion Type | Observed m/z | Reference |

|---|---|---|---|

| 2-Chloro-6-(2-fluoroethoxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | [M+H]⁺ | Not specified in provided text | nih.gov |

| N-Boc-4-aminostyrene derivative | [M+Na]⁺ | 242.19 | nih.gov |

| N-Boc-4-(2-hydroxyethyl)aniline derivative | [M+Na]⁺ | 260.26 | nih.gov |

| N-Boc-N-methyl-4-vinylaniline derivative | [M+Na]⁺ | 256.20 | nih.gov |

| Triethylene glycol-substituted 4-styrylpyridine (B85998) derivative | [M+H]⁺, [M+Na]⁺ | 389.20, 411.22 | nih.gov |

| Isopropanol recrystallized derivative | [M+Na]⁺ | 414.23 | nih.gov |

| Bromo-substituted purine derivative | [M+H]⁺, [M+Na]⁺ | 310.23, 312.22, 332.07, 334.08 | nih.gov |

| N-Boc-protected purine derivative | [M+H]⁺, [M+Na]⁺ | 226.17, 228.18, 248.14, 250.16 | nih.gov |

| Quinoline-purine derivative | [M+H]⁺, [M-H]⁻ | 491.35, 489.38 | nih.gov |

| p-NO2-Bn-H4neunpa derivative | [M+H]⁺ | 639.2415 | rug.nl |

This table is interactive. Click on the headers to sort the data.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. This method is crucial for distinguishing between isomers and elucidating the connectivity of atoms within a molecule. science.gov For example, the fragmentation patterns of antiviral drugs have been extensively studied using MS/MS to identify compound-specific product ions, which is essential for their detection and quantification in biological samples. nih.gov In the study of levamisole, a drug that can be metabolized to an aminorex isomer which is structurally related to aminophenethyl compounds, LC-QTOF-HRMS was used to identify various metabolites based on their fragmentation patterns. science.gov

In situ analysis techniques allow for the direct analysis of samples in their native environment without extensive sample preparation. While specific DESI/HRMS (Desorption Electrospray Ionization/High-Resolution Mass Spectrometry) data for "this compound" is not available in the provided results, the principles of in situ analysis are relevant. Techniques like MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) have been used for the analysis of large molecules like gold nanoclusters functionalized with ligands, demonstrating the capability of direct surface analysis. uwo.ca

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment.nih.govgoogle.comwhiterose.ac.ukacs.org

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for characterizing the basic structure of a molecule. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms.

In the synthesis of various heterocyclic compounds, ¹H and ¹³C NMR are used at each step to verify the structure of intermediates and final products. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) provide a detailed picture of the molecular structure. nih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Data for Related Precursor Molecules

| Compound Name | Nucleus | Solvent | Chemical Shifts (δ) in ppm | Reference |

|---|---|---|---|---|

| N-Boc-4-aminostyrene derivative | ¹H | CDCl₃ | 7.38–7.28 (m, 4H), 6.65 (dd, J = 17.6, 6.8 Hz, 1H), 6.47 (s, 1H), 5.65 (dd, J = 17.6, 0.8 Hz, 1H), 5.16 (dd, J = 10.8, 0.8 Hz, 1H), 1.52 (s, 9H) | nih.gov |

| ¹³C | CDCl₃ | 152.44, 137.75, 136.01, 132.33, 126.66, 118.22, 112.20, 80.42, 28.15 | nih.gov | |

| N-Boc-4-(2-hydroxyethyl)aniline derivative | ¹H | CDCl₃ | 7.30 (d, J = 8.4 Hz, 2H), 7.14 (d, J = 8.4 Hz, 2H), 6.47 (s, 1H), 3.82 (t, J = 6.4 Hz, 2H), 2.81 (t, J = 6.4 Hz, 2H), 1.51 (s, 9H) | nih.gov |

| ¹³C | CDCl₃ | 152.95, 136.78, 133.11, 129.54, 118.96, 80.49, 63.71, 38.48, 28.36 | nih.gov | |

| Triethylene glycol-substituted 4-styrylpyridine derivative | ¹H | DMSO-d₆ | 8.58 (s, 1H), 8.02 (d, J = 8.4 Hz, 1H), 7.66 (d, J = 8.4 Hz, 1H), 7.59 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 16.4 Hz, 1H), 7.32 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 16.8 Hz, 1H), 3.20 (s, 3H), 1.41 (s, 9H) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful approach to unambiguously determine the molecular structure of this compound by revealing correlations between different nuclei. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in establishing atomic connectivity and spatial relationships within the molecule. uni-muenchen.desdsu.eduprinceton.eduyoutube.comepfl.ch

COSY (COrrelation SpectroscopY): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduprinceton.eduepfl.ch For this compound, a COSY spectrum would show cross-peaks between the protons of the ethyl bridge, as well as between adjacent protons on the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. sdsu.eduprinceton.eduepfl.ch This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. For instance, the methylene (B1212753) protons of the ethyl group would show a correlation to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.eduprinceton.eduepfl.ch HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, it can show correlations between the protons on the pyridine ring and the carbons of the phenethyl group, confirming their connectivity.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. uni-muenchen.deprinceton.edu This is particularly valuable for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between protons on the pyridine ring and the phenyl ring, offering insights into the preferred rotational conformation of the molecule.

Table 1: Illustrative 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H – ¹H | Identifies J-coupled protons, confirming the ethyl bridge and aromatic spin systems. |

| HSQC | ¹H – ¹³C (¹J) | Assigns carbon signals directly attached to specific protons. |

| HMBC | ¹H – ¹³C (²⁻⁴J) | Establishes long-range connectivity, linking the pyridine and phenyl rings through the ethyl bridge. |

| NOESY | ¹H – ¹H (through space) | Reveals spatial proximity of protons, providing conformational information. |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uni-muenchen.derug.nl The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (–NH₂) group would be indicated by N-H stretching vibrations, typically appearing as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present at a lower frequency. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. google.com

Table 2: Expected Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (–NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic Rings | C-H Stretch | > 3000 |

| Ethyl Bridge (–CH₂–CH₂–) | C-H Stretch | < 3000 |

| Aromatic Rings | C=C and C=N Stretch | 1450 - 1600 |

| Primary Amine (–NH₂) | C-N Stretch | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. nih.gov The UV-Vis spectrum of this compound would show absorption bands corresponding to the π → π* transitions of the aromatic pyridine and phenyl rings. The position and intensity of these absorption maxima (λ_max) are indicative of the extent of electronic conjugation within the molecule. While the ethyl bridge largely insulates the two aromatic systems electronically, subtle interactions may still influence the UV-Vis spectrum.

Advanced Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. sielc.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. helixchrom.comnih.govacs.orghelixchrom.com For a basic compound like this compound, reversed-phase HPLC is a common approach. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. helixchrom.comnih.gov The retention time of the compound is a key parameter for its identification. HPLC methods are crucial for determining the purity of synthesized this compound. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. sielc.comchemrxiv.org Given its molecular weight and potential for volatility, this compound can be analyzed by GC. sigmaaldrich.com The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time in GC is a characteristic property used for identification.

Hyphenated Techniques for Enhanced Analytical Power

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer unparalleled analytical capabilities.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. mdpi.com As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is determined. This provides molecular weight information, which is a powerful confirmation of the compound's identity. LC-MS is particularly valuable for analyzing complex mixtures and for trace analysis. nih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): Similar to LC-MS, GC-MS couples gas chromatography with mass spectrometry. nih.govamazonaws.com It provides both the retention time from the GC and the mass spectrum of the compound, offering a high degree of confidence in its identification. nih.gov

HPLC-NMR (High-Performance Liquid Chromatography-Nuclear Magnetic Resonance): This advanced technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. This can be extremely useful for the structural elucidation of impurities or components in a mixture without the need for prior isolation.

Table 3: Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Application |

| HPLC | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Purity assessment, quantification. |

| GC | Separation based on partitioning between a stationary phase and a gaseous mobile phase. | Analysis of volatile and thermally stable compounds. |

| LC-MS | HPLC separation followed by mass spectrometric detection. | Confirmatory analysis, molecular weight determination, mixture analysis. |

| GC-MS | GC separation followed by mass spectrometric detection. | Confirmatory analysis for volatile compounds, impurity identification. |

| HPLC-NMR | HPLC separation with online NMR detection. | Structural elucidation of components in a mixture without isolation. |

Multi-Dimensional Chromatography (e.g., 2D-LC) for Complex Mixture Resolution

Comprehensive two-dimensional liquid chromatography (LCxLC or 2D-LC) is a powerful analytical technique for resolving highly complex samples that are beyond the separation capabilities of conventional one-dimensional HPLC. nih.govchromatographyonline.com The significantly enhanced peak capacity, potentially reaching into the thousands, is a primary advantage of this method. nih.gov This is achieved by coupling two independent separation columns, often with different retention mechanisms, creating an "orthogonal" system where analytes are separated based on two distinct properties. nih.govchromatographyonline.com

In the context of analyzing this compound, 2D-LC would be invaluable for separating it from structurally similar isomers (e.g., 2- and 3-(2-aminophenethyl)pyridine), precursors, and degradation products that may be present in a synthesis mixture or a biological matrix. chromatographyonline.com A typical 2D-LC system might couple a reversed-phase (RP) separation in the first dimension, which separates compounds based on hydrophobicity, with a hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography separation in the second dimension, which separates based on polarity or charge. nih.gov

For pyridine derivatives, which are basic and polar, a mixed-mode stationary phase combining reversed-phase and ion-exchange characteristics could also be employed in the first dimension to achieve unique selectivity. researchgate.net The mobile phases must be carefully selected to ensure compatibility between the two dimensions and to avoid issues like peak distortion or breakthrough. nih.gov For instance, a common challenge is managing the high solvent strength of the effluent from the first dimension when it is injected into the second-dimension column. nih.gov The use of techniques like active solvent modulation (ASM) can help mitigate these effects. nih.gov

While specific 2D-LC application notes for this compound are not prevalent in published literature, the principles of the technique and existing methods for related compounds provide a clear framework for its potential application.

Table 1: Hypothetical 2D-LC System for the Analysis of this compound and Related Impurities

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Rationale |

|---|---|---|---|

| Separation Mode | Reversed-Phase (RP) or Mixed-Mode (RP/Cation-Exchange) | Hydrophilic Interaction (HILIC) | Orthogonal separation mechanisms (hydrophobicity vs. polarity/charge) provide enhanced resolution for complex mixtures of pyridine isomers and related substances. nih.govresearchgate.net |

| Stationary Phase | C18 or Phenyl-Hexyl nih.gov | Silica or Amide-based | A Phenyl-Hexyl column offers alternative selectivity for aromatic compounds, while HILIC columns are effective for retaining and separating polar, basic compounds. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard aqueous mobile phase for RP and HILIC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase. nih.gov |

| Gradient | Long, shallow gradient (e.g., 5-60% B over 60 min) | Fast, steep gradient (e.g., 95-40% B over 1 min) | Comprehensive sampling of the first-dimension effluent with rapid analysis in the second dimension. nih.gov |

| Detection | UV (254 nm), Mass Spectrometry (MS) | Mass Spectrometry (MS/MS) | UV for general detection and MS for identification and confirmation of components, including isomeric species. nih.govhelixchrom.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in a crystal lattice, elucidating intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the physical properties of the solid material. mdpi.commjcce.org.mk

In a hypothetical crystal structure of this compound, the primary amine group (-NH₂) would be a strong hydrogen bond donor, while the pyridine nitrogen atom would be a primary hydrogen bond acceptor. This would likely lead to the formation of intermolecular N-H···N hydrogen bonds, creating chains or more complex networks that define the supramolecular architecture. ias.ac.in The conformation of the ethyl bridge between the two rings would also be precisely determined, revealing any intramolecular interactions.

The data obtained from an X-ray diffraction experiment is extensive, including the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). An example of such data for a related pyridine derivative is presented below.

Table 2: Example Crystallographic Data for a Related Pyridine Derivative, 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (10a) mdpi.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₂BrClN₂O₂S |

| Formula Weight | 375.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.0403(6) |

| b (Å) | 7.4080(6) |

| c (Å) | 11.6060(9) |

| α (°) | 90 |

| β (°) | 97.435(7) |

| γ (°) | 90 |

| Volume (ų) | 771.05(10) |

| Z | 2 |

| Temperature (K) | 293(2) |

This type of detailed structural data is critical for structure-activity relationship (SAR) studies in medicinal chemistry, for understanding polymorphism in pharmaceuticals, and for materials science applications. nih.govnih.gov

Computational Chemistry and Molecular Modeling Investigations of this compound

Therefore, detailed information regarding the following aspects of this compound is not available:

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies for Electronic Structure and Reactivity:No specific studies were identified.

Density Functional Theory (DFT) Calculations:While DFT is a common method for analyzing similar pyridine (B92270) derivatives, no studies focused on 4-(2-Aminophenethyl)pyridine could be located.

Atomic Charge Distribution Analysis (e.g., Mulliken population analysis):No studies detailing the atomic charge distribution for this specific compound were found.

Due to the absence of research data, the creation of data tables and a detailed discussion of research findings as requested is not possible at this time.

Semi-Empirical Methods for Larger Systems

While high-level ab initio and density functional theory (DFT) methods provide great accuracy for smaller molecules, their computational cost can be prohibitive for larger systems or for high-throughput screening applications. Semi-empirical methods offer a compromise by incorporating experimental parameters and approximations to simplify the complex equations of quantum mechanics. This approach allows for the rapid calculation of electronic properties, geometries, and heats of formation for molecules the size of this compound and even larger derivatives.

These methods are particularly useful for preliminary conformational searches or for generating initial structures for more rigorous, higher-level calculations. For systems involving heterocyclic aromatic compounds like pyridine, semi-empirical methods can effectively model the electronic distribution and its influence on molecular properties. nih.gov Although specific studies employing semi-empirical methods exclusively on this compound are not prominent in the literature, the general applicability of methods like AM1, PM3, and more recent PM7, is well-established for exploring the vast conformational space of flexible molecules before committing to more computationally expensive simulations.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the primary computational tools used to explore the conformational landscape of flexible molecules like this compound. bonvinlab.org

MD simulations, in particular, provide a dynamic view of molecular behavior by solving Newton's equations of motion for a system of atoms over time. bonvinlab.org This allows researchers to observe how the molecule moves, flexes, and changes its conformation in a simulated environment, such as in a solvent or interacting with a biological target. bonvinlab.orglinkstertx.com For this compound, the key flexible bonds—the ethyl linker between the phenyl and pyridine rings—allow for a wide range of possible conformations. Understanding which of these are energetically favorable is crucial for predicting how the molecule might bind to a receptor.

The accuracy of MM and MD simulations is critically dependent on the quality of the force field used. researchgate.net A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms based on their positions. nih.gov It includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatics. bonvinlab.org

For a molecule like this compound, a standard force field such as the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), or Open Force Field (OpenFF) would typically be used. nih.govchemrxiv.org These force fields have been parameterized for a wide range of small organic molecules. However, for novel or unusual moieties, or for studies requiring very high accuracy, specific parameterization may be necessary. chemrxiv.orgacs.org

The process of parameterizing a force field for a new molecule or fragment often involves:

Quantum Mechanics (QM) Calculations: High-level QM calculations (usually DFT) are performed on the molecule or its fragments to obtain reference data. acs.org This includes optimized geometries, vibrational frequencies, and potential energy scans along flexible dihedral angles.

Parameter Fitting: The force field parameters (e.g., bond force constants, equilibrium angles, torsional barriers, and partial atomic charges) are adjusted to reproduce the QM reference data as closely as possible. chemrxiv.orgacs.org For instance, atomic partial charges are often fitted to reproduce the QM electrostatic potential (ESP).

The development of reliable force fields for pyridine-containing molecules is an active area of research, as accurately modeling the lone pair and aromatic system is essential for capturing interactions like hydrogen bonding and π-stacking. chemrxiv.orgchemrxiv.org

| Force Field | Typical Application | Parameterization Strategy | Strengths/Considerations |

|---|---|---|---|

| GAFF / AMBER | General organic molecules, biomolecular simulations | Uses atom types; parameters derived from fitting to QM data and experimental properties. Partial charges often derived from RESP or ESP fitting. | Widely used and validated. May require specific parameterization for unusual fragments. |

| CGenFF / CHARMM | Drug-like molecules, compatible with biomolecular force fields | Targets QM dipole moments and water interaction energies for charges, and condensed-phase properties for LJ parameters. nih.gov | Good for protein-ligand simulations. Parameterization can be complex, involving penalties for parameters with low validation. |

| OpenFF (e.g., Sage) | Small molecules for drug discovery | Uses SMIRKS patterns for direct chemical perception, allowing for broad chemical coverage with fewer parameters. chemrxiv.org Refits Lennard-Jones parameters against condensed-phase data. chemrxiv.org | Modern and extensible. Aims to improve upon traditional atom-typing limitations. chemrxiv.org |

Once a suitable force field is in place, MD simulations can be run for nanoseconds or even microseconds to thoroughly sample the conformational landscape of this compound. The resulting trajectory is a rich source of data that can be analyzed to understand the molecule's structural preferences.

Analysis techniques include:

Root Mean Square Fluctuation (RMSF): To quantify the flexibility of different parts of the molecule. For this compound, higher RMSF values would be expected for the atoms in the ethyl linker compared to the more rigid aromatic rings.

Dihedral Angle Analysis: To plot the distribution of key torsional angles, revealing the most populated (lowest energy) rotational states.

Cluster Analysis: To group similar conformations together, identifying the most representative and stable structures the molecule adopts.

Such analyses would reveal whether this compound prefers an extended conformation, where the two rings are far apart, or a folded conformation, where they might engage in π-stacking interactions. This information is critical for understanding its potential binding modes to biological targets. rsc.org

Force Field Development and Application

Chemoinformatics Approaches for Data Management and Pattern Recognition

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a molecule like this compound, chemoinformatics plays a role in managing data from chemical libraries and identifying structure-activity relationships (SAR).

If this compound were part of a larger library of synthesized analogs, chemoinformatics tools would be used to:

Calculate Molecular Descriptors: Quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) for each compound in the series.

Structural Fragmentation: Decompose molecules into fragments or scaffolds to identify common structural motifs associated with activity or other properties. nih.gov For example, the "aminophenethyl" and "4-pyridyl" moieties would be identified as key building blocks.

Similarity and Diversity Analysis: Compare the structural similarity of compounds within a library to ensure broad coverage of chemical space or to select a diverse subset for screening.

These approaches are essential for making sense of the large amounts of data generated in drug discovery and for identifying patterns that can guide the design of new, improved compounds. nih.gov

Computational Screening and Lead Optimization in Design

Computational methods are routinely used to screen virtual libraries of millions of compounds to identify potential "hits" and to optimize "lead" compounds to improve their potency and drug-like properties. If this compound were identified as a lead compound, computational approaches would be central to its development. nih.gov

When the three-dimensional structure of the biological target is unknown, drug design efforts must rely on the information derived from molecules that are known to be active. This is the domain of ligand-based drug design (LBDD). nih.gov

Common LBDD methods that could be applied to optimize analogs of this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. nih.gov By building a QSAR model from a series of this compound analogs with known activities, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. nih.gov The model would use calculated molecular descriptors as the independent variables.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to be recognized by a specific receptor. For a series of active analogs, a common pharmacophore could be generated, defining the ideal spatial arrangement of features like aromatic rings, hydrogen bond acceptors (the pyridine nitrogen), and hydrogen bond donors (the amino group). This model can then be used as a 3D query to search for other molecules that fit these criteria.

Shape-Based Screening: This method assumes that molecules with similar shapes are likely to have similar biological activities. A known active compound like this compound can be used as a template to search for other compounds in a database that have a high degree of shape and chemical feature overlap.

These LBDD approaches provide a powerful, indirect means of exploring the requirements for molecular recognition, guiding the optimization of lead compounds toward candidates with enhanced potency and better properties. nih.govugent.be

| Methodology | Principle | Required Input | Application for this compound Analogs |

|---|---|---|---|

| QSAR | Correlates calculated molecular descriptors with biological activity to build a predictive model. nih.gov | A set of structurally related compounds with measured activity data. | Predicting the activity of new analogs; identifying key properties (e.g., hydrophobicity, electronics) that drive potency. |

| Pharmacophore Modeling | Identifies the common 3D arrangement of essential chemical features responsible for activity. | A set of active molecules, preferably with defined conformations. | Creating a 3D search query to find novel scaffolds that match the key interaction features of the aminophenethyl-pyridine structure. |

| Shape-Based Screening | Finds molecules in a database that have a similar 3D shape and chemical feature overlay to a known active template. | At least one active compound with a well-defined 3D conformation. | Discovering structurally diverse compounds that mimic the overall shape of this compound. |

Ligand-Based Drug Design (LBDD) Methodologies

Pharmacophore Modeling and Database Searching

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, this involves defining the spatial distribution of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. This model then serves as a query to search large chemical databases for other compounds that match this pharmacophoric pattern, potentially identifying new and diverse chemical scaffolds with similar biological activity.

For instance, in the design of bivalent or bitopic ligands for G-protein coupled receptors (GPCRs), a primary pharmacophore is often linked to a secondary one to target both the orthosteric and allosteric binding sites of a receptor. nih.gov The 4-aminophenethyl group has been utilized as a pharmacophore in the synthesis of heterobivalent ligands targeting dopamine (B1211576) and adenosine (B11128) receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.com For this compound and its analogs, QSAR studies can predict the biological activity of newly designed molecules before they are synthesized, thereby saving time and resources. These models are built by correlating various physicochemical properties (descriptors) of the molecules, such as electronic, steric, and hydrophobic parameters, with their observed biological activities.

While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to pyridine derivatives to guide the optimization of lead compounds. researchgate.netbenthamscience.com For example, QSAR analysis has been employed in the design of new thiazol-benzimidazoles as EGFR inhibitors, demonstrating the broad applicability of this technique. benthamscience.com

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein or enzyme, to design ligands that can bind to it with high affinity and selectivity.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org For this compound derivatives, docking studies have been instrumental in understanding their binding modes with various biological targets. For example, in the development of inhibitors for Aldehyde Dehydrogenase 1A (ALDH1A), molecular docking was used to predict how these compounds would bind to the enzyme's active site. nih.gov Similarly, docking studies have been crucial in the design of inhibitors for the Epidermal Growth Factor Receptor (EGFR), where the binding model of the most active compounds was revealed through molecular modeling and dynamics simulations. nih.gov

| Target Protein | Compound/Scaffold | Key Findings |

| Aldehyde Dehydrogenase 1A (ALDH1A) | 2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives | Revealed key lipophilic contacts within the binding site. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | 2-amino-4-(1,2,4-triazol)pyridine derivatives | Disclosed the binding model of the most active compounds to the EGFR domain. nih.gov |

| Dopamine and Serotonin Transporters | 3-Phenyltropane Analogs | Identified compounds with high affinity for both DAT and 5-HTT. nih.gov |

| Serotonin Transporter (SERT) | Biotinylated Homotryptamine Derivative | Evaluated hydrogen bond interactions and binding affinities. frontiersin.org |

Binding Site Identification and Ligand-Target Interaction Profiling

Identifying the binding site and understanding the specific interactions between a ligand and its target are fundamental to SBDD. For ligands derived from the this compound scaffold, computational methods are used to map the binding pocket of the target protein and to profile the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in studies of ALDH1A inhibitors, the binding site was characterized by lipophilic side chains of specific amino acid residues, explaining the preference for a lipophilic group at a particular position. nih.gov

De Novo Design of Ligands from Protein Structures

De novo design is an advanced computational approach that aims to design novel molecules from scratch, based on the structure of the target protein's binding site. nih.gov This method can generate entirely new chemical entities that are predicted to have high affinity and specificity for the target. While direct examples of de novo design starting from a this compound fragment are not explicitly detailed, the principles of de novo design are being used to create novel protein binders and even entire functional proteins, highlighting the potential for this technique to generate innovative drug candidates. nih.govyoutube.comyoutube.com

Theoretical Prediction of Reaction Pathways and Catalytic Mechanisms

Computational chemistry also plays a vital role in predicting the feasibility and mechanisms of chemical reactions. For the synthesis of compounds related to this compound, theoretical calculations can be used to model reaction pathways and understand the role of catalysts.

For example, density functional theory (DFT) has been used to study the reaction profiles of Ru-PNN pincer catalysts in alcohol dehydrogenation, revealing that access to a lower-energy inner-sphere pathway is crucial for catalytic activity. nsf.gov Similarly, the mechanism of manganese-catalyzed heterocyclization of aminoalcohols to form tetrahydroquinolines and other heterocycles has been elucidated through mechanistic studies, which proposed a catalytic cycle involving the manganese catalyst. acs.org In the context of rhodium-catalyzed carbene N-H bond insertions, computational studies have helped to understand the chemoselectivity of the reaction. acs.org Furthermore, the mechanism of acylation of inert alcohols catalyzed by 4-(N,N-Dimethylamino)pyridine hydrochloride has been investigated, confirming the direct formation of an N-acylated intermediate. organic-chemistry.org

These theoretical predictions are invaluable for optimizing reaction conditions, designing more efficient catalysts, and developing novel synthetic routes to complex molecules, including derivatives of this compound.

Insufficient Data for Requested Article on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the medicinal chemistry and biological activity of the specific compound This compound (CAS Number: 105972-24-5) as per the provided outline.

The search indicates that this compound is documented and available as a chemical building block for use in synthetic chemistry. However, specific research studies detailing its biological evaluation, including its rationale for drug discovery, in vitro assays, or specific cellular effects, are not present in the reviewed sources.

While research exists for structurally related compounds, such as isomers (e.g., analogs with the amino group at a different position on the phenethyl moiety) or more complex molecules containing a "2-aminophenethyl" scaffold, the strict requirement to focus solely on this compound prevents the inclusion of this related data.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the detailed structure and content requirements of the request. The specific data points needed to populate the sections on biological evaluation, screening methodologies, and cellular studies for this exact compound are not available in the public domain.

Medicinal Chemistry and Biological Activity Investigations

In Vitro Biological Activity Assays and Screening Methodologies

Cell-Based Assays

Modulation of Specific Biological Pathways

The pyridine (B92270) and aminophenethyl moieties are common scaffolds in compounds designed to interact with various biological targets. While direct studies on the pathway modulation of 4-(2-aminophenethyl)pyridine are limited, research on structurally related compounds provides insight into potential mechanisms of action.

Derivatives of 4-aminopyridine (B3432731) (4-AP), a related compound, have been shown to influence several key signaling pathways. For instance, a 4-AP derivative reportedly reduced α-synuclein accumulation and Rho kinase activation in an in vitro model of Parkinson's disease. nih.gov Other in vitro studies have demonstrated that 4-AP can increase the phosphorylation of cAMP response element-binding protein (CREB) and offer protection against glutamate-induced excitotoxicity. nih.gov These findings suggest that aminopyridine-containing structures may primarily act against necrotic excitotoxicity rather than apoptotic pathways. nih.gov

Furthermore, related pyrimidine (B1678525) structures have been investigated for their ability to modulate the Forkhead box O (FOXO) transcription factor pathway. Activation of FOXO proteins is a therapeutic strategy for certain autoimmune diseases, as it can induce the differentiation of T cells into regulatory T cells (Tregs). google.com Compounds containing an aminophenethyl-pyrimidine structure have been synthesized and are considered useful for activating FOXO proteins. google.com

These examples highlight potential, yet unconfirmed, pathways that this compound could modulate, including those related to neuroprotection and immune response regulation.

Anti-biofilm Activity Assessment

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. The development of agents that can disrupt or prevent biofilm formation is a key area of research.

While specific anti-biofilm assessments for this compound are not extensively documented, related heterocyclic structures, such as azoles and quinolines, have demonstrated notable anti-biofilm capabilities. Azole antifungals, for example, are known inhibitors of fungal growth, and novel ester derivatives have been synthesized and confirmed for their efficacy in anti-biofilm tests against Candida species. researchgate.net Similarly, certain quinolineaminoethanol derivatives have shown activity against Mycobacterium avium, a bacterium capable of forming biofilms. mdpi.com The investigation into the anti-biofilm potential of this compound derivatives is a logical next step, given the activity of these related heterocyclic compounds.

Efflux Pump Inhibition Studies

Efflux pumps are a primary mechanism of intrinsic and acquired antibiotic resistance in bacteria, particularly Gram-negative species. nih.gov These pumps actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and efficacy. Efflux pump inhibitors (EPIs) are compounds that can block this mechanism, thereby restoring the activity of conventional antibiotics. nih.gov

The pyridine scaffold is a component of known EPIs. For instance, pyranopyridines represent a novel class of inhibitors targeting RND-type efflux pumps in Enterobacteriaceae. nih.gov These compounds are structurally distinct from other well-known EPIs like phenylalanyl-arginyl-β-naphthylamide (PAβN). nih.gov Although this compound itself has not been highlighted as a primary EPI, its structural components suggest that its derivatives could be explored for this activity. The goal of such studies would be to identify compounds that can potentiate the effects of antibiotics like levofloxacin (B1675101) and piperacillin (B28561) by inhibiting their efflux from bacterial cells. nih.gov

Assessment of Selectivity and Specificity

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For pyridine-containing compounds, selectivity is often assessed across a panel of related biological targets, such as different kinase enzymes or receptor subtypes.

In the development of kinase inhibitors, selectivity is paramount. Structure-activity relationship (SAR) studies on a series of 2,4-diaminopyrimidine-5-carboxamide (B3032972) inhibitors of Sky kinase revealed that analogues featuring a 2-aminophenethyl group demonstrated excellent potency but only moderate kinase selectivity. researchgate.net In contrast, replacing the phenethyl linker with a benzyl (B1604629) group led to excellent kinase selectivity. researchgate.net

Selectivity is also crucial for G-protein coupled receptor (GPCR) ligands. Derivatives of 1,4-dihydropyridine (B1200194) have been developed as highly selective antagonists for the adenosine (B11128) A₃ receptor. One such compound, MRS1191, displayed over 1300-fold selectivity for the human A₃ receptor compared to A₁ and A₂ₐ subtypes. nih.gov This high degree of selectivity is achieved through specific substitutions on the dihydropyridine (B1217469) core that favor binding to one receptor subtype over others. nih.gov These examples underscore the importance of fine-tuning the chemical structure to achieve the desired selectivity profile for compounds like this compound.

In Vivo Pharmacological and Efficacy Studies (General considerations)

In vivo studies are essential to bridge the gap between in vitro activity and potential therapeutic application. These studies in living organisms are necessary to evaluate a drug candidate's efficacy, safety, and pharmacokinetic profile in a complex biological system. nih.govnih.gov For compounds like this compound, in vivo testing would follow promising in vitro results to determine how the compound is absorbed, distributed, metabolized, and excreted, and whether it can produce the desired therapeutic effect in a relevant disease model without undue toxicity. nih.govacs.org

Evaluation of Efficacy in Relevant Disease Models

The efficacy of a drug candidate must be tested in animal models that mimic human diseases. The choice of model depends on the anticipated therapeutic indication based on in vitro data.

For compounds related to this compound, a variety of disease models have been employed:

Neurological Disorders : Derivatives of 4-aminopyridine have been tested in nerve crush models of peripheral nerve damage, where they promoted remyelination and augmented axonal area. nih.gov They have also been evaluated in models for Alzheimer's and Parkinson's disease. nih.gov

Bacterial Infections : A novel class of membrane-targeting antimicrobials, LEGO-lipophosphonoxins, which incorporates an aminophenethyl moiety, demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) in a skin infection model, showing significant bacterial load reduction. acs.org

Gastrointestinal Disorders : Structurally related 2-(2-aminophenethyl)-1H-benzimidazoles were evaluated for gastric antisecretory activity in pylorus-ligated rat models to assess their potential as anti-ulcer agents. ingentaconnect.com

The table below summarizes the efficacy of related compounds in various disease models.

| Compound Class/Derivative | Disease Model | Observed Efficacy | Reference |

| 4-Aminopyridine (4-AP) Derivatives | Peripheral Nerve Crush | Promoted remyelination, augmented axonal area | nih.gov |

| 4-AP Derivatives | Alzheimer's/Parkinson's Models (in vitro) | Reduced α-synuclein, protected from excitotoxicity | nih.gov |

| LEGO-Lipophosphonoxins (containing aminophenethyl) | MRSA Skin Infection (mouse) | 3 and 4 Log reduction in bacteria at 20 and 40 mg/kg | acs.org |

| 2-(2-Aminophenethyl)-1H-benzimidazoles | Pylorus-Ligated Rat (anti-ulcer) | Exhibited gastric antisecretory activity | ingentaconnect.com |

Pharmacokinetic and Pharmacodynamic Principles in Drug Design

Pharmacokinetics (PK) describes what the body does to a drug, while pharmacodynamics (PD) describes what the drug does to the body. Both are fundamental considerations in drug design. The goal is to design molecules with appropriate absorption, distribution, metabolism, and excretion (ADME) properties to ensure the drug reaches its target in sufficient concentrations for a desired duration. nih.govuogqueensmcf.com

For derivatives containing pyridine and other heterocyclic systems, medicinal chemistry efforts often focus on optimizing PK/PD profiles. For example, in the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, key compounds had their solubility and metabolic stability assessed to identify candidates suitable for in vivo studies. nih.gov Similarly, SAR optimization of kinase inhibitors based on a 2,4-diaminopyrimidine-5-carboxamide backbone led to derivatives with reduced clearance in liver microsome assays, indicating improved metabolic stability. researchgate.net

Drug design strategies can also directly influence pharmacodynamics. The creation of heterobivalent ligands, where two different pharmacophores are linked together, is a sophisticated approach to target receptor heteromers, such as the adenosine A₂ₐ-dopamine D₂ receptor complex. nih.gov In one such design, a derivative of N-(p-aminophenethyl)spiperone (NAPS) was used as the D₂R pharmacophore. nih.gov This strategy aims to enhance selectivity and affinity for the receptor complex compared to the individual monomeric ligands. nih.gov

These principles guide the modification of lead compounds like this compound to enhance their drug-like properties and therapeutic potential.

Structure-Activity Relationship (SAR) Elucidation and Lead Optimization

The exploration of this compound and its derivatives in medicinal chemistry has been driven by the need to understand how the molecule's structure relates to its biological function. This understanding is crucial for optimizing lead compounds into potent and selective drug candidates.

The basic scaffold of this compound contains three key structural components that are fundamental to its biological activity: the pyridine ring, the ethylamine (B1201723) linker, and the aminophenyl group. Structure-activity relationship (SAR) studies have shown that each of these regions can be modified to influence potency and selectivity.

The Pyridine Ring : As a heterocyclic structure, the pyridine ring is a common scaffold in drug design due to its diverse biological activities. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is often a critical interaction with biological targets. The position of the substituent on the pyridine ring is crucial. For instance, in related 2-aminopyridine (B139424) scaffolds, modifications at the 4-position have been shown to significantly impact inhibitor potency and selectivity. nih.gov

The Aminophenethyl Moiety : The 2-aminophenethyl component has been identified as a key contributor to the potency of various kinase inhibitors. researchgate.net This fragment appears to fit well into specific pockets of enzyme active sites. However, while analogs containing the 2-aminophenethyl group often demonstrate excellent potency, they can sometimes suffer from moderate kinase selectivity. researchgate.net

The Linker : The two-carbon ethyl linker between the phenyl and pyridine rings provides a specific spatial arrangement of these two aromatic systems. In studies on related dual inhibitors, modifying this spacer unit was a key strategy. For example, derivatives with a two-carbon spacer were synthesized to explore the impact on inhibitory potency against different enzymes. acs.orgnih.gov

Once the essential structural features of a lead compound like this compound are identified, lead optimization strategies are employed to enhance its potency and selectivity. This involves systematically modifying the molecule's structure.

A primary strategy involves introducing various substituents onto the pyridine and phenyl rings. In the development of TYK2 inhibitors from a 4-aminopyridine scaffold, structure-based design led to the discovery that adding dichloro- and cyanophenyl groups significantly improved potency and selectivity against related kinases like JAK1 and JAK2. nih.gov Similarly, extensive SAR studies on 2-aminopyrimidine (B69317) derivatives identified compounds with high potency (IC50 = 3 nM) and selectivity by exploring substitutions on a linked pyrazole (B372694) ring. nih.gov

Another key strategy is the modification of the linker region. As noted, shortening the two-carbon ethyl linker of the aminophenethyl group to a one-carbon methylene (B1212753) linker (creating an aminobenzyl analog) was shown to enhance kinase selectivity, albeit sometimes at the cost of raw potency. researchgate.net This demonstrates a common trade-off in drug design where potency must be balanced with selectivity to minimize off-target effects.

The table below summarizes findings from studies on structurally related compounds, illustrating how specific modifications can influence potency and selectivity.

Table 1: SAR Insights from Analogs of this compound

| Scaffold/Analog Type | Modification | Effect on Potency | Effect on Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine-5-carboxamide | Incorporation of a 2-aminophenethyl group | Excellent Potency | Moderate Selectivity | researchgate.net |

| 2,4-Diaminopyrimidine-5-carboxamide | Replacement of 2-aminophenethyl with 2-aminobenzyl | Good Inhibition Activity | Excellent Kinase Selectivity | researchgate.net |